molecular formula C6H7N3O2 B570302 N'-hydroxypyridine-2-carbohydrazide CAS No. 125309-40-2

N'-hydroxypyridine-2-carbohydrazide

Cat. No.: B570302
CAS No.: 125309-40-2
M. Wt: 153.141
InChI Key: HRCOUUIIRDORPU-UHFFFAOYSA-N
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Description

N’-hydroxypicolinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypicolinohydrazide typically involves the reaction of picolinic acid hydrazide with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme can be represented as follows:

[ \text{Picolinic acid hydrazide} + \text{Hydroxylamine} \rightarrow \text{N’-hydroxypicolinohydrazide} ]

The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxypicolinohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypicolinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert N’-hydroxypicolinohydrazide to its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products can have distinct chemical and physical properties, making them useful in different applications.

Scientific Research Applications

N’-hydroxypicolinohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: N’-hydroxypicolinohydrazide is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxypicolinohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-hydroxypicolinohydrazide can be compared with other similar compounds, such as:

    N-hydroxysuccinimide: Both compounds contain a hydroxyl group attached to a nitrogen atom, but they differ in their overall structure and reactivity.

    Picolinohydrazide: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Hydroxylamine derivatives: These compounds share the hydroxylamine moiety but differ in their attached functional groups and overall properties.

The uniqueness of N’-hydroxypicolinohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

125309-40-2

Molecular Formula

C6H7N3O2

Molecular Weight

153.141

IUPAC Name

N/'-hydroxypyridine-2-carbohydrazide

InChI

InChI=1S/C6H7N3O2/c10-6(8-9-11)5-3-1-2-4-7-5/h1-4,9,11H,(H,8,10)

InChI Key

HRCOUUIIRDORPU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NNO

Synonyms

2-Pyridinecarboxylicacid,2-hydroxyhydrazide(9CI)

Origin of Product

United States

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